molecular formula C7H16ClNO B13502718 1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride

1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride

Cat. No.: B13502718
M. Wt: 165.66 g/mol
InChI Key: YUUPWXUNZWXANV-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethyloxolane ring and a methanamine group.

Preparation Methods

The synthesis of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.

    Reaction Conditions: The reaction is conducted at room temperature with a controlled pH to ensure optimal yield. The product is then purified through crystallization or other suitable methods.

    Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors and automated systems to ensure consistency and high yield.

Chemical Reactions Analysis

1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal yield and selectivity.

    Major Products: The major products formed from these reactions include various substituted and oxidized derivatives, which have their own unique properties and applications.

Scientific Research Applications

1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules

    Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It is also employed in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is investigated for its potential to interact with specific molecular targets and pathways involved in various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and function. This interaction is crucial for its potential therapeutic effects.

    Pathways Involved: The compound influences several biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(4,4-dimethyloxolan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-6(7)3-8;/h6H,3-5,8H2,1-2H3;1H

InChI Key

YUUPWXUNZWXANV-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1CN)C.Cl

Origin of Product

United States

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